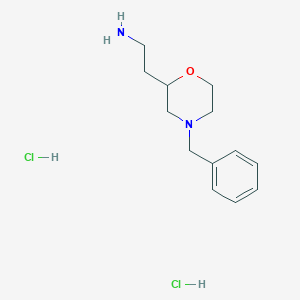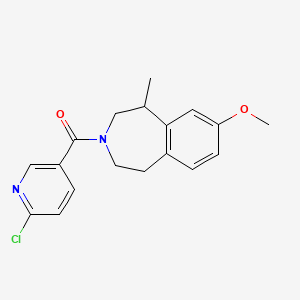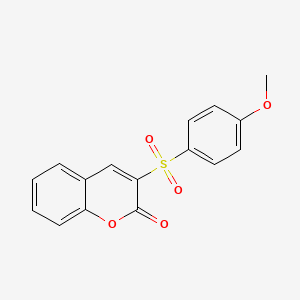![molecular formula C17H16N4O3 B2672986 3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-06-5](/img/structure/B2672986.png)
3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a compound that falls under the category of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which includes “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one”, involves the oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are prepared from arylidenemalononitriles and 6-aminothiouracil .
Molecular Structure Analysis
The molecular structure of “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position with a piperidin-4-yl group that is further substituted at the 1-position with a furan-2-carbonyl group .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compounds Development
Research has demonstrated the significance of compounds with furan-2(3H)-ones in synthesizing various heterocyclic compounds, including pyrimidine and pyridazine structural fragments. These compounds serve as crucial building blocks for developing biologically active molecules containing pyridine and pyridazine fragments. Specifically, the synthesis of new compounds through reactions involving arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents has been explored to produce molecules with pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities and Inhibition of Kinases
Novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues have been synthesized and evaluated for their inhibitory activity against Ser/Thr kinases. These compounds showed potent inhibition against a series of five Ser/Thr kinases, demonstrating their potential as therapeutic agents for diseases modulated by kinase activity (Deau et al., 2013).
Antiviral and Cytotoxic Agents
The development of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents has been reported. These compounds exhibit activity against various viruses and show a broad spectrum of antitumor activity, highlighting their potential as lead compounds for antiviral and anticancer drug development (El-Subbagh et al., 2000).
Anti-angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These derivatives effectively blocked the formation of blood vessels in vivo and exhibited significant DNA binding/cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Direcciones Futuras
The future directions for research on “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their therapeutic potential, particularly in the context of cancer treatment . This could include the design of new selective, effective, and safe anticancer agents based on the pyrido[2,3-d]pyrimidine scaffold .
Propiedades
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUMONYGGHIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672906.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2672907.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)
![2-((7-Acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672910.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2672913.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)

![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)


![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)